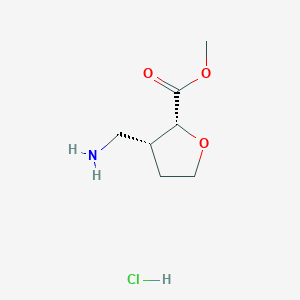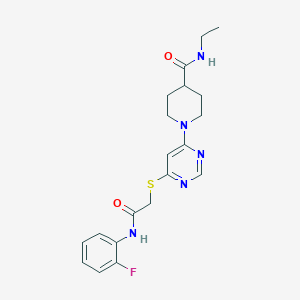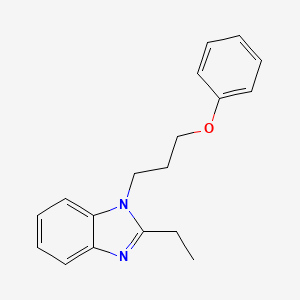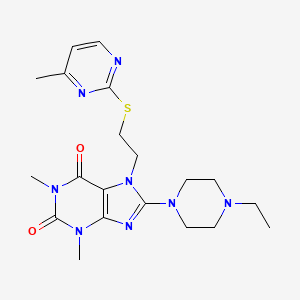
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, also known as MOCHA, is a chemical compound that has gained significant attention in the scientific research community. MOCHA is a chiral molecule that has been used in various biochemical and physiological studies due to its unique properties.
作用机制
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a chiral molecule that interacts with various biological targets through stereospecific interactions. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to bind to proteins and enzymes, inhibiting their activity and altering their function. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Biochemical and Physiological Effects:
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of certain drugs. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has also been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
实验室实验的优点和局限性
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has several advantages for lab experiments, including its ability to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to interact with various biological targets through stereospecific interactions, making it a useful tool for studying biological processes. However, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride research, including the development of new drug delivery systems that utilize Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride to enhance drug efficacy and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride, including its interactions with biological targets and cellular signaling pathways. Finally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride may have potential applications in the treatment of various diseases, including cancer and neurological disorders, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride is a promising chemical compound that has gained significant attention in the scientific research community. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been used in various biochemical and physiological studies, including the development of new drugs and drug delivery systems. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has several advantages for lab experiments, including its ability to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. However, further research is needed to fully understand the mechanism of action of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride and explore its potential applications in the treatment of various diseases.
合成方法
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride can be synthesized using various methods, including the reaction of oxirane with methanolamine, followed by the addition of hydrochloric acid to form the hydrochloride salt of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride. Another method involves the reaction of 2,3-epoxypropanoic acid with methanolamine, followed by the addition of hydrochloric acid. Both methods result in the formation of Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride.
科学研究应用
Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been used in various scientific research studies, including the development of new drugs and drug delivery systems. Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been shown to enhance the bioavailability and efficacy of certain drugs, making it a promising candidate for drug delivery applications. Additionally, Methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride has been used in the study of various biological processes, including enzyme inhibition, protein binding, and cellular signaling pathways.
属性
IUPAC Name |
methyl (2R,3R)-3-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(4-8)2-3-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPQJZVHFUTGFV-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137838056 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)


![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)